molecular formula C19H20N2O3S B2392385 N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-81-3

N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No. B2392385
CAS RN: 899998-81-3
M. Wt: 356.44
InChI Key: ALIIRXDPUOXMDN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, also known as DDQ, is a versatile and widely used organic compound in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol. DDQ has been extensively studied for its various applications in chemical synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Antibacterial Agents

The search for new antimicrobial candidates targeting multidrug-resistant pathogens is critical. Recent research has explored the synthesis and development of novel thiazole derivatives using this compound. These derivatives demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium . These findings suggest that N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide derivatives could serve as promising scaffolds for antibacterial agents.

Antifungal Compounds

In addition to antibacterial properties, this compound and its derivatives have shown broad-spectrum antifungal activity. Specifically, compounds 9f and 14f exhibited efficacy against drug-resistant Candida strains, while ester 8f demonstrated superior activity against Candida auris compared to fluconazole . These findings highlight the potential of this compound in combating fungal infections.

Solvent and Reagent in Organic Synthesis

N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide finds extensive use as a solvent, reaction medium, and reagent in organic synthesis . Researchers leverage its unique properties to facilitate various chemical reactions.

Polymer Synthesis

This compound plays a crucial role in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) . Its incorporation into polymer structures contributes to material properties and applications.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-5-6-12(2)17(7-11)21-25(23,24)15-8-14(4)19-16(10-15)13(3)9-18(22)20-19/h5-10,21H,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIIRXDPUOXMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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